Batelapine

Description

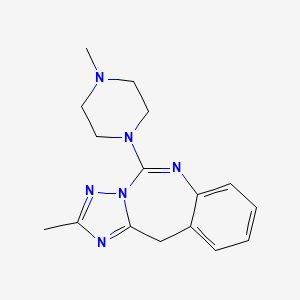

Structure

2D Structure

3D Structure

Properties

CAS No. |

95634-82-5 |

|---|---|

Molecular Formula |

C16H20N6 |

Molecular Weight |

296.37 g/mol |

IUPAC Name |

2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine |

InChI |

InChI=1S/C16H20N6/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21/h3-6H,7-11H2,1-2H3 |

InChI Key |

PUHMYHQVPODHCZ-UHFFFAOYSA-N |

SMILES |

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C |

Canonical SMILES |

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C |

Other CAS No. |

95634-82-5 |

Synonyms |

2-methyl-5-(4-methyl-1-piperazinyl)-11H-(1,2,4)triazolo(1,5-C)(1,3)benzodiazepine batelapine CGS 13429 CGS-13429 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Batelapine

Target Identification and Receptor Binding Profiles of Batelapine

The pharmacological activity of this compound, like other antipsychotics, is defined by its binding affinity for a range of receptors. The primary targets for this class of drugs are typically dopamine (B1211576) and serotonin (B10506) receptors, with interactions at other receptors such as histamine (B1213489) receptors also playing a significant role.

Interaction with Dopamine D₂ Receptors

Interaction with Serotonin 5-HT₂A Receptors

Atypical antipsychotics are often distinguished by their high affinity for the serotonin 5-HT₂A receptor, frequently exhibiting a higher affinity for 5-HT₂A than for D₂ receptors. nih.gov This receptor antagonism is thought to contribute to a lower incidence of extrapyramidal side effects. Given this compound's development as a potential atypical antipsychotic, a significant interaction with the 5-HT₂A receptor is expected. These receptors are GPCRs that couple to Gαq/11 proteins, activating the phospholipase C (PLC) signaling cascade. nih.govnih.gov

Ligand-Receptor Interaction Dynamics and Kinetics

Beyond simple binding affinity, the kinetics of how a drug binds to and dissociates from its receptor (the on- and off-rates) can significantly influence its pharmacological effect. nih.gov For instance, a drug with a rapid dissociation rate from the D₂ receptor might allow for a more physiological-like modulation of dopamine neurotransmission. The specific kinetic parameters of this compound's interactions with its target receptors would provide a more dynamic understanding of its mechanism of action.

Downstream Signaling Pathways Modulated by this compound

The interaction of this compound with its target GPCRs initiates a cascade of intracellular events known as downstream signaling. The specific pathways modulated would depend on the G protein to which the receptor is coupled.

For its likely targets:

D₂ Receptor Antagonism: By blocking D₂ receptors, this compound would prevent the dopamine-induced inhibition of adenylyl cyclase, thereby leading to a relative increase in cAMP levels in postsynaptic neurons.

5-HT₂A Receptor Antagonism: By blocking 5-HT₂A receptors, this compound would inhibit the serotonin-induced activation of the PLC pathway. This would result in reduced production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and consequently, a decrease in intracellular calcium release and protein kinase C (PKC) activation. reactome.org

H₁ Receptor Antagonism: Similar to 5-HT₂A antagonism, blocking H₁ receptors would dampen the histamine-induced activation of the PLC pathway.

Furthermore, the concept of functional selectivity or biased agonism is of increasing importance in pharmacology. nih.govdrugtargetreview.comdoi.orgresearchgate.net This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor (e.g., G protein-dependent vs. β-arrestin-dependent pathways). A detailed investigation into whether this compound exhibits such bias at D₂ or 5-HT₂A receptors would be crucial for a complete understanding of its molecular mechanisms. However, specific studies on the downstream signaling pathways modulated by this compound are not currently available in the published literature.

Intracellular Cascade Activation and Inhibition

The acute effects of this compound are primarily mediated by the direct modulation of GABAA receptor channel gating. However, prolonged exposure to benzodiazepines can trigger adaptive changes within the neuron, involving the activation and inhibition of specific intracellular signaling cascades. While direct studies on this compound are not available, research on diazepam, a structurally related benzodiazepine (B76468), provides a model for these long-term effects.

Prolonged exposure of cerebrocortical neurons to diazepam has been shown to cause a transcriptional repression of the GABAA receptor α1 subunit gene. nih.gov This effect is not a direct consequence of GABAA receptor activation but is mediated by a distinct intracellular signaling pathway. The proposed cascade is initiated by the activation of L-type voltage-gated calcium channels (L-VGCCs), leading to an influx of calcium ions (Ca²⁺) from the extracellular space. nih.gov This increase in intracellular calcium activates Protein Kinase A (PKA). Subsequently, PKA is believed to activate the transcription factors cAMP-response element-binding protein (CREB) and the inducible cAMP early repressor (ICER), which in turn leads to the downregulation of the GABAA receptor α1 subunit gene. nih.gov

Table 1: Hypothesized Intracellular Cascade Activated by Prolonged this compound Exposure (based on Diazepam data)

| Step | Molecule/Ion | Action | Consequence |

| 1 | This compound | Binds to GABAA Receptor | Potentiation of GABAergic inhibition |

| 2 | L-type Voltage-Gated Calcium Channel (L-VGCC) | Activation | Influx of Ca²⁺ |

| 3 | Calcium (Ca²⁺) | Increased intracellular concentration | Activation of Protein Kinase A |

| 4 | Protein Kinase A (PKA) | Activation | Phosphorylation of downstream targets |

| 5 | CREB/ICER | Activation | Transcriptional repression of GABAA receptor α1 subunit gene |

| Data derived from studies on diazepam. nih.gov |

Enzyme Modulation and Allosteric Effects

The principal mechanism of this compound is its allosteric effect on the GABAA receptor. Allosteric modulators like this compound bind to a site on a protein that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. nih.govjneurosci.org In the case of this compound, it acts as a positive allosteric modulator, enhancing the receptor's function without directly activating it. mdpi.comnih.gov

The binding of this compound to the benzodiazepine site on the GABAA receptor increases the receptor's apparent affinity for GABA. jneurosci.org This is not thought to be due to a direct change in the binding affinity of the closed state of the receptor, but rather a shift in the equilibrium towards a pre-activated, high-affinity open state. nih.govjneurosci.orgpharmgkb.org This allosteric regulation enhances the efficiency of GABA, meaning that lower concentrations of GABA are needed to produce an inhibitory effect. mdpi.com

Direct modulation of enzymes by this compound outside of the GABAA receptor signaling cascade has not been extensively documented. However, the intracellular cascade initiated by prolonged benzodiazepine use involves the modulation of key enzymes. As mentioned previously, Protein Kinase A (PKA) is a critical enzyme that is activated downstream of L-VGCC activation and subsequent calcium influx. nih.gov PKA is a serine/threonine kinase that phosphorylates numerous substrate proteins, including transcription factors, thereby regulating their activity. The cytochrome P450 enzyme system, particularly CYP3A4, is involved in the metabolism of many benzodiazepines, which can lead to drug interactions with enzyme inhibitors or inducers. youtube.com

Table 2: Allosteric and Enzymatic Effects Related to this compound's Mechanism

| Molecule | Type of Effect | Description |

| GABAA Receptor | Positive Allosteric Modulation | This compound binds to a site distinct from the GABA binding site, increasing the receptor's affinity for GABA and potentiating its inhibitory effect. nih.govmdpi.com |

| Protein Kinase A (PKA) | Enzyme Activation (Hypothesized) | Activated by increased intracellular calcium following prolonged exposure, leading to the phosphorylation of transcription factors. nih.gov |

| Cytochrome P450 (e.g., CYP3A4) | Enzyme Metabolism | Responsible for the metabolic breakdown of many benzodiazepines, with potential for modulation by other drugs. youtube.com |

| Hypothesized effects are based on data from other benzodiazepines like diazepam. |

Gene Expression and Proteomic Alterations Induced by this compound (Hypothesized)

Long-term administration of benzodiazepines can lead to significant alterations in gene expression and the proteome of neuronal cells, which may underlie the development of tolerance and dependence. As specific data for this compound is unavailable, the following is hypothesized based on studies of diazepam.

Chronic administration of diazepam has been shown to significantly affect mRNA expression levels in the brain. nih.gov A notable finding from microarray analysis is the substantial upregulation of the mRNA for lipocalin 2 (Lcn2) in the cerebral cortex, hippocampus, and amygdala. nih.gov Lcn2 is known to be involved in iron homeostasis. This upregulation appears to occur without a concurrent increase in proinflammatory gene expression. nih.gov

Furthermore, prolonged benzodiazepine exposure can lead to changes in the expression of GABAA receptor subunits, which constitutes a proteomic alteration. The previously described diazepam-induced downregulation of the GABAA receptor α1 subunit gene is a prime example of this. nih.gov Changes in the abundance of different α, β, and γ subunits can alter the composition and, consequently, the pharmacological properties of the GABAA receptors on the cell surface. nih.gov For instance, some studies on chronic diazepam treatment have reported increases in α1, α4, β1, and γ3 subunit mRNA levels, alongside a decrease in β2 subunit mRNA. nih.gov

Table 3: Hypothesized Gene Expression and Proteomic Alterations Induced by this compound

| Gene/Protein | Alteration | Brain Region(s) | Potential Consequence |

| Lcn2 (mRNA and protein) | Upregulation | Cerebral Cortex, Hippocampus, Amygdala | Altered iron homeostasis |

| GABAA Receptor α1 subunit (gene and protein) | Downregulation | Cerebrocortical neurons | Contributes to tolerance |

| Various GABAA Receptor Subunits (e.g., α4, β1, β2, γ3) | Altered Expression (Up- or Downregulation) | Brain | Changes in receptor pharmacology and function |

| Data derived from studies on diazepam. nih.govnih.gov |

Structure Activity Relationships Sar and Analog Design of Batelapine

Elucidation of Batelapine's Pharmacophore

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure, triggering or blocking its biological response. Pharmacophore elucidation is a key step in understanding how a ligand interacts with its receptor. nih.gov

Key Structural Features for Receptor Recognition

This compound has a chemical formula of C₁₆H₂₀N₆ and a molecular weight of approximately 296.37 g/mol . fda.govhodoodo.com Its structure is described as 2-methyl-5-(4-methylpiperazin-1-yl)-11H- wikipedia.orgfda.govhodoodo.comtriazolo[1,5-c] wikipedia.orgiiab.mebenzodiazepine (B76468). wikipedia.orghodoodo.com It is a triazolobenzodiazepine derivative and a structural analogue of clozapine (B1669256). wikipedia.orgwikiwand.com

While specific details about the precise receptor targets and the key structural features of this compound responsible for recognition are not extensively detailed in the provided search results, its classification as an antipsychotic and analogue of clozapine suggests potential interactions with neurotransmitter receptors, particularly those involved in psychiatric disorders, such as dopamine (B1211576) and serotonin (B10506) receptors, which are common targets for antipsychotics. wikiwand.com The core triazolobenzodiazepine structure and the appended N-methylpiperazine group are likely critical components influencing its binding affinity and activity at these potential targets.

Computational Modeling of Ligand-Target Interactions

Computational modeling plays a vital role in understanding how ligands like this compound interact with their biological targets at a molecular level. nih.govnormalesup.org Techniques such as molecular docking are used to predict the binding poses of ligands within the receptor's binding site and to estimate the strength of these interactions. nih.gov These methods evaluate the complementarity between the ligand and the target, considering factors like shape, charge, and hydrogen bonding potential. nih.govplos.org

Computational molecular biology approaches can characterize the molecular determinants involved in ligand-target interactions. nih.gov While no specific computational studies on this compound's interaction with its targets were found in the provided results, general principles of computational modeling involve analyzing the structural and energetic aspects of the complex formed between the ligand and the receptor. nih.gov This can include identifying key residues in the binding site that interact with specific functional groups of the ligand, thereby contributing to binding affinity and specificity. plos.orgnih.gov

Systematic Chemical Modifications and Their Biological Impact

Systematic chemical modifications of a lead compound like this compound are undertaken to explore the SAR and optimize its properties. wikipedia.org This involves synthesizing analogs with targeted structural changes and evaluating their biological activity.

Design and Synthesis of this compound Analogues

The design of this compound analogs would involve modifying different parts of the molecule, such as the triazolobenzodiazepine core or the N-methylpiperazine substituent. These modifications can include:

Alterations to the heterocyclic ring system.

Introduction or modification of substituents on the aromatic rings or the piperazine (B1678402) moiety.

Changes in the length or flexibility of linker regions, if any.

The synthesis of these analogs would employ various organic chemistry techniques to introduce the desired structural changes. research-solution.com While specific synthetic routes for this compound analogs were not detailed in the search results, the synthesis of related compounds and general strategies for organic synthesis involving heterocyclic systems and piperazine moieties are well-established. research-solution.comresearchgate.net For instance, the synthesis of structurally related compounds often involves the construction of the core ring system followed by the introduction of substituents through reactions like alkylation, arylation, or amidation. research-solution.com

Evaluation of Modified Compounds in Mechanistic Assays

Following synthesis, this compound analogs are evaluated in various mechanistic assays to determine the impact of the chemical modifications on their biological activity and to understand their mechanism of action. nih.govsygnaturediscovery.com These assays can include:

Receptor Binding Assays: These are crucial for determining the affinity of the analogs for their intended target receptors and potential off-targets. researchgate.net By measuring the ability of the analog to displace a known radioligand from the receptor, researchers can quantify its binding potency.

Functional Assays: These assays assess the ability of the analogs to activate or inhibit the function of the target receptor or downstream signaling pathways. nih.gov Examples include assays measuring neurotransmitter uptake, enzyme activity, or cellular responses mediated by the receptor. nih.gov

Cell-Based Assays: These can provide insights into the cellular effects of the analogs, such as their impact on cell signaling, viability, or specific cellular processes relevant to the intended therapeutic application. criver.com

By comparing the activity of the analogs to that of the parent compound, this compound, researchers can establish SARs, correlating specific structural changes with observed changes in biological activity. wikipedia.org For example, modifications at a particular position might lead to increased binding affinity for a desired receptor or decreased affinity for an undesired off-target, thereby improving the compound's selectivity profile.

Theoretical Approaches to this compound Analog Optimization

Theoretical approaches, particularly computational methods, play a significant role in the optimization of this compound analogs. wikipedia.orggoogle.com These methods can complement experimental studies by providing molecular-level insights and guiding the design of new compounds with improved properties.

Theoretical approaches used in analog optimization include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to build mathematical relationships between the structural properties of a series of compounds and their biological activity. wikipedia.org By analyzing the variations in structure and activity among this compound analogs, QSAR models can identify key molecular descriptors that influence activity and predict the activity of new, unsynthesized analogs.

Molecular Dynamics Simulations: These simulations can provide dynamic information about the interaction between this compound or its analogs and their target receptors. normalesup.org They can reveal conformational changes in the receptor or ligand upon binding, the stability of the complex, and the role of solvent molecules, offering a more complete picture than static docking studies. mdpi.comcore.ac.uk

Free Energy Calculations: More advanced computational methods can estimate the binding free energy of ligands to their targets, providing a quantitative measure of binding affinity. mdpi.comcore.ac.uk These calculations can be computationally intensive but can offer valuable insights into the thermodynamic driving forces behind ligand binding. mdpi.com

De Novo Design: Computational methods can also be used to design entirely new molecules with desired properties based on the structure of the target binding site and the SAR information gathered from this compound and its analogs.

These theoretical approaches can help prioritize which analogs to synthesize and test experimentally, accelerating the optimization process and reducing the resources required. researchgate.netmdpi.com They can also aid in understanding the underlying reasons for observed SARs and in predicting potential liabilities, such as off-target interactions.

Preclinical Pharmacokinetic and Metabolic Characterization of Batelapine Mechanistic Focus

In Vitro Absorption and Distribution Mechanistic Studies

In vitro studies provide valuable insights into the potential mechanisms governing a drug's absorption and distribution within the body. These studies often utilize cell-based models and biochemical assays to evaluate parameters such as cell permeability, interactions with transport proteins, and binding to plasma proteins.

Cell Permeability and Transporter Interactions (e.g., Caco-2 models)

Cell permeability assays, such as those employing Caco-2 cell monolayers, are widely used in preclinical development to predict the intestinal absorption of orally administered drugs. evotec.commedtechbcn.compharma-industry-review.commercell.com Caco-2 cells, derived from a human colon carcinoma, differentiate into polarized monolayers that functionally mimic the intestinal epithelial barrier. evotec.commedtechbcn.compharma-industry-review.com These models allow for the assessment of a compound's ability to cross biological membranes via passive diffusion and to identify potential interactions with efflux and uptake transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). evotec.compharma-industry-review.comnih.gov Bidirectional transport studies across the Caco-2 monolayer can help determine if a compound is a substrate for active efflux transporters based on the efflux ratio (Papp(B-A)/Papp(A-B)). evotec.com While Caco-2 models are valuable, it is noted that their expression of certain drug-metabolizing enzymes and transporters may not fully replicate the human intestine. lcms.cz

Specific data regarding the permeability of Batelapine (CGS-13429) across Caco-2 cell monolayers or its interactions with specific transporters were not available in the consulted literature.

Plasma Protein Binding and Tissue Distribution Kinetics (in vitro/ex vivo)

Plasma protein binding is a significant factor influencing drug distribution, as only the unbound fraction of a drug is generally available to exert pharmacological effects and undergo metabolism or excretion. nih.govnih.govresearchgate.net In vitro methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation are commonly used to quantify the extent of drug binding to plasma proteins like albumin and alpha-1 acid glycoprotein. researchgate.netcapes.gov.brpharma-industry-review.com High plasma protein binding can limit a drug's distribution into tissues and potentially prolong its elimination half-life by acting as a reservoir. nih.gov

While the importance of plasma protein binding in preclinical pharmacokinetic studies is well-established researchgate.netcapes.gov.brpharma-industry-review.comju.edu.jonih.gov, specific in vitro or ex vivo plasma protein binding data for this compound (CGS-13429) were not found in the available search results. The blood to plasma ratio for CGS-13429 was reported as 1.0 in rats and 0.78 in dogs. patsnap.com

Detailed preclinical tissue distribution kinetics for this compound (CGS-13429) in specific organs or tissues were not available in the consulted literature. Preclinical tissue distribution studies typically involve administering the compound to animals and measuring its concentration in various tissues over time to understand its distribution patterns. nih.govrsc.orgfrontiersin.org

Metabolic Pathways and Enzyme Identification

Drug metabolism is a primary determinant of a compound's pharmacokinetic profile and can significantly impact its efficacy and safety. benthamscience.comuio.nonih.gov Preclinical metabolism studies aim to identify the metabolic transformations a drug undergoes and the enzymes responsible for these reactions. evotec.compharmacologyeducation.orgnih.govchemrxiv.org

Cytochrome P450 and Other Enzyme-Mediated Biotransformation

Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing monooxygenases that play a major role in the oxidative metabolism of a wide range of xenobiotics, including drugs. mercell.combenthamscience.comuio.nonih.govevotec.compharmacologyeducation.orgnih.gov These enzymes are primarily located in the liver but are also found in other tissues, including the intestine and brain. uio.nonih.gov CYP-mediated reactions, such as hydroxylation, N-oxidation, and demethylation, typically convert lipophilic compounds into more hydrophilic metabolites, facilitating their excretion. uio.noevotec.com Other enzymes, including flavin-containing monooxygenases (FMOs) and conjugating enzymes (e.g., UGTs, SULTs), also contribute to drug biotransformation. benthamscience.comnih.gov

This compound (CGS-13429) is known to undergo metabolic transformations, including N-oxidation and desmethylation, leading to the formation of N-oxide and desmethyl metabolites. wikipedia.orgnih.govcapes.gov.brpatsnap.commedkoo.comjle.comncats.iocapes.gov.brmdpi.comdss.go.th While N-oxidation and demethylation are common metabolic pathways often mediated by CYP enzymes uio.noevotec.com, the specific CYP isoforms or other enzymes responsible for the biotransformation of this compound were not explicitly identified in the available search results.

Metabolite Identification and Elucidation of Metabolic Cascades in Preclinical Systems

Metabolite identification studies are essential to characterize the structures of metabolites formed from a drug in preclinical species. lcms.czevotec.comchemrxiv.orgnih.gov This is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). lcms.cznih.govcapes.gov.brpatsnap.comfrontiersin.orgbenthamscience.comjle.commdpi.com Identifying metabolites in preclinical species is important for understanding the metabolic fate of the drug and for selecting relevant animal models for toxicity studies. frontiersin.orgnih.gov

For this compound (CGS-13429), the N-oxide and desmethyl metabolites have been identified in preclinical studies. wikipedia.orgnih.govcapes.gov.brpatsnap.commedkoo.comjle.comncats.iocapes.gov.brmdpi.comdss.go.th Analytical methods, including HPLC, have been developed for their quantification in biological matrices such as rat and dog plasma. nih.govcapes.gov.brpatsnap.comjle.comncats.iocapes.gov.brmdpi.comdss.go.th A gas chromatography/mass spectrometry method was also reported for the quantification of CGS-13429 in human plasma. patsnap.com

While the primary N-oxide and desmethyl metabolites are known, detailed metabolic cascades illustrating further transformations or the formation of other minor metabolites in preclinical systems were not comprehensively described in the consulted literature.

Elimination Mechanisms in Preclinical Models

Elimination is the process by which a drug and its metabolites are removed from the body, primarily through excretion (e.g., via urine or feces) or metabolism. chemrxiv.org Hepatic metabolism plays a significant role in the elimination of many drugs, particularly those with high hepatic extraction ratios. patsnap.comresearchgate.net

In vitro metabolism studies using isolated rat hepatocytes provided an estimated intrinsic hepatic clearance for CGS-13429, from which a hepatic extraction ratio of 0.88 was calculated. patsnap.comresearchgate.net In vivo studies in rats involving infusions via the jugular and hepatic portal veins indicated an in vivo hepatic extraction ratio of 0.61 for CGS-13429. patsnap.comresearchgate.net These findings suggest that hepatic metabolism is a significant route of elimination for this compound in rats.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 60717 |

Data Table: Hepatic Extraction Ratios for CGS-13429 in Rats

| Study Type | Hepatic Extraction Ratio | Citation |

| In Vitro (Hepatocytes) | 0.88 | patsnap.comresearchgate.net |

| In Vivo | 0.61 | patsnap.comresearchgate.net |

Data Table: Blood to Plasma Ratios for CGS-13429

| Species | Blood to Plasma Ratio | Citation |

| Rat | 1.0 | patsnap.com |

| Dog | 0.78 | patsnap.com |

Hepatic Extraction Ratio in Animal Models

Studies in animal models provide crucial insights into the extent of hepatic metabolism and the potential for first-pass effects. Research investigating the in vivo hepatic extraction ratio of CGS 13429, identified as this compound, was conducted in rats using isolated hepatocytes and in vivo infusion methods.

In vitro studies using isolated rat hepatocytes determined the intrinsic hepatic clearance of CGS 13429. Based on this in vitro data, the hepatic extraction ratio was calculated to be 0.88.

To determine the in vivo hepatic extraction ratio in rats, CGS 13429 was infused separately via the jugular vein (intravenous, iv) and the hepatic portal vein (hpv). By comparing the steady-state plasma levels following these different infusion routes, the in vivo hepatic extraction ratio was calculated as (Css,iv - Css,hpv) / Css,iv. The in vivo hepatic extraction ratio for CGS 13429 in rats was found to be 0.61.

These results suggest that this compound undergoes significant hepatic extraction in rats, indicating a substantial first-pass effect. The discrepancy between the in vitro (0.88) and in vivo (0.61) extraction ratios may be attributed to various factors influencing hepatic clearance in the intact organism compared to isolated cellular systems.

The study also included comparative data for other compounds, Antipyrine (AP) and Propranolol (P), to contextualize the findings for CGS 13429. The in vivo hepatic extraction ratios for AP and P in rats were determined to be 0.065 and 0.73, respectively.

| Compound | In vitro Hepatic Extraction Ratio (Rat Hepatocytes) | In vivo Hepatic Extraction Ratio (Rat) |

| This compound (CGS 13429) | 0.88 | 0.61 |

| Antipyrine (AP) | 0.10 | 0.065 |

| Propranolol (P) | 0.90 | 0.73 |

Data derived from preclinical studies in rats.

Renal and Biliary Excretion Pathways (Mechanistic Research)

Drug excretion involves the removal of the parent drug and its metabolites from the body, primarily through renal (urine) and biliary (bile, leading to fecal) pathways.

Renal Excretion: Renal excretion is a major route for eliminating water-soluble substances and involves three main processes in the nephron: glomerular filtration, tubular secretion, and tubular reabsorption. Unbound drug molecules with a molecular weight typically less than 20,000 Da can be filtered from the blood into the Bowman's capsule during glomerular filtration. Active tubular secretion, predominantly occurring in the proximal tubule, involves transporter proteins such as P-glycoproteins (P-gp), multidrug resistance-associated proteins (MRPs), organic anion transporters (OATs), and organic cation transporters (OCTs) that actively transport drugs from the blood into the tubular fluid. Tubular reabsorption can occur via passive diffusion, influenced by the drug's lipophilicity, urine flow, and pH, or through active transport for certain endogenous substances. Drugs that are nonvolatile, water-soluble, have a low molecular weight, or are slowly biotransformed by the liver are often eliminated by renal excretion.

Biliary Excretion: The biliary route is important for the excretion of certain drugs and their metabolites, particularly those with a molecular weight greater than approximately 300 g/mol and possessing both polar and lipophilic groups. This process often involves active secretory transport across the biliary epithelium against a concentration gradient. Conjugation, especially with glucuronic acid, can facilitate biliary excretion. Substances excreted into bile enter the intestinal tract and can either be eliminated in feces or undergo reabsorption back into the circulation, a process known as enterohepatic circulation. Enterohepatic circulation can prolong the systemic exposure of a compound. Bile itself is a complex secretion originating in hepatocytes and modified during transit through the biliary tree. It contains various endogenous and exogenous constituents, including drugs and xenobiotics, and is either transported to the gallbladder for storage or directly secreted into the duodenum.

Based on the available search results, specific research findings detailing the renal and biliary excretion pathways and the extent of excretion via these routes for this compound were not identified. The mechanistic information presented here regarding renal and biliary excretion is general to drug disposition and provides the biological context for how a compound like this compound could be eliminated via these pathways, but it does not reflect empirical data specific to this compound's excretion profile.

Advanced Analytical and Bioanalytical Methodologies for Batelapine Research

Spectrometric Techniques for Quantitative and Qualitative Analysis in Research Matrices

Spectrometric techniques are widely used in research for both the quantitative determination (how much of a substance is present) and qualitative analysis (identifying the substance) of compounds. nih.govgoogle.comijcrt.org

Gas Chromatography/Mass Spectrometry (GC/MS) for Research Samples

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique used to separate and identify different components within a sample. nih.govgoogle.comijcrt.org In the context of Batelapine research, a quantitative analytical method utilizing capillary gas chromatography/mass spectrometry has been described for the determination of this compound (referred to as CGS 13429A) in human plasma. patsnap.com This method employed the positive chemical ionization mode with ammonia (B1221849) as the reagent gas. patsnap.com The limit of quantification (LOQ) for this method was established at 0.1 ng/ml, and it was validated over a concentration range of 0.1 to 50 ng/ml. patsnap.com This GC/MS method was successfully applied to measure this compound plasma concentrations following the administration of single oral ascending doses in healthy volunteers. patsnap.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique widely used in chemical and biological research for separating and quantifying components in complex mixtures. ijcrt.orgiiab.meopenaccessjournals.com HPLC allows for detailed characterization of samples based on properties like size, shape, and polarity. openaccessjournals.com It is a key platform for the detection and separation of compounds with high efficiency. researchgate.net While the search results indicate the broad application of HPLC in bioanalysis and pharmaceutical research cuni.czglobalresearchonline.netjgtps.comopenaccessjournals.comresearchgate.netjrespharm.com, specific detailed applications of HPLC solely for this compound analysis in research matrices were not extensively detailed in the provided snippets. However, HPLC is a standard technique for separating and quantifying drug compounds and their metabolites in biological fluids. cuni.czglobalresearchonline.netjgtps.com

Chromatographic Separations for this compound and Metabolites in Research Samples

Chromatographic separation techniques are essential for isolating and purifying compounds from complex mixtures in research. nih.govmpg.deresearchgate.netmdpi.com These methods are based on the differential partitioning of components between a mobile phase and a stationary phase. researchgate.netresearchgate.net This allows for the separation of a compound of interest, such as this compound or its metabolites, from the sample matrix. cuni.czglobalresearchonline.netmdpi.com

The search results mention a quantitative analytical method for this compound in human plasma that relies on capillary gas chromatography patsnap.com, which is a type of chromatographic separation. Bioanalytical methods, which are crucial for measuring drug concentrations and their metabolites in biological matrices, frequently employ chromatographic devices like HPLC and GC-MS. cuni.czglobalresearchonline.netjgtps.comnih.govresearchgate.net

Biosensor and Imaging Techniques for Real-Time this compound Dynamics in Research Settings

Biosensors and imaging techniques offer capabilities for real-time monitoring and visualization of biological processes. nih.govnih.govresearchgate.netresearchgate.netnih.govhku.hkmdpi.combiomedpharmajournal.org Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. nih.govresearchgate.netresearchgate.netgoogle.com.pg Imaging techniques, such as MRI and CT, provide visual representations of biological structures and functions. nih.govnih.govhku.hkmdpi.combiomedpharmajournal.org

The search results mention this compound in the context of a patent application for methods for the detection of biological substances using biosensors, listing this compound as an example of a psychotherapeutic agent that could potentially be detected. google.com.pg However, this does not provide detailed research findings on the application of biosensors specifically for real-time this compound dynamics.

Regarding imaging techniques, the search results discuss various medical imaging modalities like MRI and CT and their applications in research and diagnosis nih.govnih.govhku.hkmdpi.combiomedpharmajournal.org, but there is no information linking these techniques directly to the study of real-time this compound dynamics in research settings within the provided snippets.

Compound Names and PubChem CIDs

Theoretical Frameworks and Computational Studies on Batelapine

Quantum Chemical Calculations on Batelapine's Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and preferred three-dimensional arrangements (conformations) of a molecule like this compound. pitt.educhemrxiv.orgnih.govamazon.comaspbs.comsfvstu.ru These calculations can help predict how this compound might react with other molecules or how its shape influences its biological activity. Computational studies can establish baseline electronic properties and provide insight into structural changes. chemrxiv.org Conformational analysis using computational methods can reveal the accessible shapes of a molecule in different environments, such as various solvents. rsc.orgnih.gov

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins. nih.govresearchgate.netpsu.edursc.org While specific MD simulations for this compound interacting with its hypothesized targets were not found in the search results, the principles of MD simulations are applicable. MD simulations can provide atomic-level information about how a compound like this compound might bind to a receptor, the stability of the complex, and the conformational changes that occur upon binding. nih.govnih.govresearchgate.net This is crucial for understanding the mechanism of action and predicting binding affinity. Computational techniques, including docking and MD studies, can be used to investigate interactions with receptors and understand the basis of agonistic or antagonistic activity. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Chemoinformatics involves the use of computational and informational techniques to study chemical compounds. QSAR modeling is a chemoinformatics approach that seeks to establish a quantitative relationship between the structural properties of molecules and their biological activity. nih.govresearchgate.netnih.govosti.govoptibrium.com By analyzing a dataset of compounds with known activity, QSAR models can predict the activity of new or untested compounds based on their chemical structure. nih.govosti.gov this compound, being a structural analogue of clozapine (B1669256) wikipedia.org, could be included in QSAR studies investigating antipsychotic activity or activity at specific receptors like dopamine (B1211576) or serotonin (B10506) receptors, given the structural analogy to clozapine. researchgate.net QSAR modeling relies on molecular descriptors, which can be 1D, 2D, 3D, or even higher-dimensional, representing various aspects of a molecule's structure and properties. nih.govresearchgate.net

Emerging Research Areas and Future Directions for Batelapine Studies

Batelapine as a Chemical Probe for Fundamental Biological Processes

Chemical probes are instrumental small-molecule tools utilized in fundamental and translational research to investigate protein function and validate targets in drug discovery. nih.govrjeid.com They offer versatility in biochemical testing and are valuable for exploring new therapeutic approaches by providing starting material and aiding in the identification of biological targets. rjeid.com this compound's established interactions with biological targets, such as potential dopamine (B1211576), serotonin (B10506), and histamine (B1213489) H1 receptors, position it as a candidate for use as a chemical probe. researchgate.net

The application of this compound as a chemical probe could facilitate a deeper understanding of the specific roles of these receptors in various biological pathways. By selectively interacting with these targets, this compound could help elucidate downstream signaling events and functional consequences in cellular and in vivo systems. This approach complements genetic methods for annotating protein function and is invaluable in target validation. nih.gov

Challenges and Opportunities in this compound Research

Research into chemical compounds like this compound faces several challenges and presents numerous opportunities. A significant challenge in working with chemical compounds is the potential for polymorphism and pseudo-polymorphism, where the compound can exist in different crystalline forms. justia.com These different forms can have varying chemical and biological properties, including dissolution rate, solubility, bioavailability, and pharmacokinetics, which can complicate research and development. justia.com Ensuring a constant crystalline form is crucial but can be difficult and costly. justia.com

Another challenge often encountered with many pharmaceuticals and research compounds is low solubility, which can hinder formulation and potentially lead to low bioavailability. justia.com Research efforts are continuously focused on improving compound solubility and availability, often involving chemical modifications. justia.com

Despite these challenges, opportunities exist in this compound research. The established activities of this compound provide a starting point for further investigation into its precise mechanisms of action and potential therapeutic applications. researchgate.net Understanding the specific receptor interactions in detail presents an opportunity to define its utility as a selective tool for studying receptor biology.

Furthermore, the challenges associated with properties like solubility and polymorphism also represent opportunities for innovation in chemical synthesis and formulation science. Developing methods to control the solid form and enhance the solubility of this compound could significantly advance its research and potential applications.

Potential for Derivatization Towards Advanced Research Tools

Chemical derivatization involves modifying the chemical structure of a compound to enhance its properties for analytical or research purposes. researchgate.net This technique is widely used to improve detectability or chromatographic performance of analytes, particularly in complex biological matrices. researchgate.net For compounds like this compound, derivatization could offer a pathway to develop advanced research tools.

Derivatization could be employed to introduce functional groups that facilitate specific interactions, improve solubility or stability, or enable conjugation to other molecules, such as fluorescent tags or affinity ligands. For instance, derivatization techniques have been used to enhance the sensitivity of detection for various compounds in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov Benzoyl chloride derivatization, for example, has been used to improve the analysis of small molecules in biological samples by LC-MS/MS. chromatographyonline.com

Applying similar derivatization strategies to this compound could yield probes with enhanced analytical properties, allowing for more sensitive and selective detection and quantification in biological systems. It could also lead to the creation of affinity-based tools for isolating and studying proteins that interact with this compound. The potential derivatization sites on this compound would depend on its specific chemical structure, but common sites for derivatization include hydroxyl, carboxyl, amino, thiol, and carbonyl groups. researchgate.net

Integration of this compound Research into Novel Mechanistic Paradigms

Integrating this compound research into novel mechanistic paradigms involves utilizing the compound to explore and validate new models of biological function and disease. Given its activity at receptors implicated in neurological and physiological processes, this compound could be used to investigate complex signaling networks and their dysregulation in disease states. researchgate.net

For example, if this compound's interaction with dopamine or serotonin receptors is further characterized, it could be used to probe novel hypotheses regarding the role of these neurotransmitter systems in specific behaviors or pathological conditions. Research utilizing chemical probes is increasingly being integrated with other advanced techniques, such as optogenetics and DREADDs (designer receptors exclusively activated by designer drugs), to selectively modulate neuronal activity and correlate these changes with neurochemical concentrations. chromatographyonline.com While these specific techniques might not directly apply to this compound without appropriate structural modifications or targeting strategies, the principle of integrating chemical tools with targeted biological manipulation represents a powerful paradigm.

Furthermore, this compound's potential as a chemical probe could contribute to the development of new mechanistic models in areas like receptor pharmacology, signal transduction, and potentially in understanding the basis of conditions where its target receptors are involved. researchgate.net This integration requires a deep understanding of this compound's molecular interactions and the biological systems being studied, paving the way for novel discoveries about fundamental biological processes and disease mechanisms.

Q & A

How can researchers design a reproducible synthesis protocol for Batelapine?

Level : Basic (Experimental Design)

Methodological Answer :

- Step 1 : Define reaction parameters (solvents, catalysts, temperature) based on existing literature. Use ’s guidelines to document procedural details, including yield optimization and purification steps.

- Step 2 : Characterize intermediates and final products using NMR, HPLC, and mass spectrometry. Include spectral data tables (e.g., δ-values for protons, retention times) to validate purity .

- Step 3 : Provide explicit instructions for repeating syntheses, such as molar ratios and reaction timelines, adhering to ’s standards for clarity and reproducibility .

What strategies resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Level : Advanced (Data Contradiction Analysis)

Methodological Answer :

- Approach : Conduct a meta-analysis of dose-response curves and receptor-binding assays. Apply ’s qualitative contradiction framework by:

- Validation : Use statistical tools (ANOVA, regression) to test hypotheses about outlier results. Tabulate discrepancies in a comparative matrix (e.g., EC50 values vs. assay methodologies) .

Which analytical methods are critical for validating this compound’s structural integrity and purity?

Level : Basic (Characterization)

Methodological Answer :

- Core Techniques :

- HPLC : Quantify purity (>95%) and detect impurities. Include retention time and peak area data .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion).

- Elemental Analysis : Validate empirical formula (CxHyNzO) with <0.4% deviation .

- Documentation : Follow ’s requirements for reporting synthetic compounds, including spectral annotations and batch-specific metadata .

How to formulate a research question on this compound’s mechanism of action using FINER criteria?

Level : Advanced (Research Question Design)

Methodological Answer :

- Framework : Apply ’s FINER criteria:

- Alignment : Ensure the question addresses gaps identified in systematic reviews (e.g., lack of kinase interaction studies) .

How to ensure batch-to-batch consistency in this compound samples for longitudinal studies?

Level : Basic (Quality Control)

Methodological Answer :

- Protocol :

- QC Metrics : Peptide content analysis (via UV-Vis), residual solvent quantification (GC-MS), and solubility profiling .

- Documentation : Create a batch-specific table with parameters (e.g., pH, lyophilization cycles) and reference ’s guidelines for minimizing variability .

What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

Level : Advanced (Data Analysis)

Methodological Answer :

- Methods :

- Non-linear Regression : Fit sigmoidal curves to calculate EC50/IC50.

- Bootstrap Analysis : Estimate confidence intervals for small-sample studies.

- Reporting : Use ’s standards for graphs (e.g., error bars, R² values) and tabulate raw data in supplementary files .

How to address ethical considerations in this compound’s preclinical trials?

Level : Advanced (Ethics Compliance)

Methodological Answer :

- Guidelines :

- Animal Studies : Follow ARRIVE 2.0 guidelines for sample size justification and humane endpoints.

- Human Trials : Use ’s participant selection framework (e.g., exclusion criteria, informed consent) .

What are common pitfalls in this compound’s in vitro assays, and how to mitigate them?

Level : Advanced (Experimental Design)

Methodological Answer :

- Issues :

- Solvent Interference : DMSO >1% alters membrane permeability. Use lower concentrations or alternative solvents.

- Batch Variability : Pre-screen this compound batches via HPLC before assays .

- Documentation : Adhere to ’s requirements for detailing experimental limitations .

How to integrate molecular docking simulations with experimental this compound research?

Level : Advanced (Interdisciplinary Methods)

Methodological Answer :

- Workflow :

- Step 1 : Use AutoDock Vina to predict this compound-receptor binding affinities.

- Step 2 : Validate predictions with SPR (surface plasmon resonance) assays.

- Reporting : Cross-reference computational and experimental data in a dual-axis graph (ΔG vs. KD) per ’s visualization standards .

How to structure a research proposal on this compound’s novel therapeutic applications?

Level : Basic (Proposal Writing)

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.